
4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine typically involves the reaction of thiazole derivatives with piperidine and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the compound in high purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine can be compared with other thiazole derivatives and piperidine-containing compounds. Similar compounds include:
Thiazole derivatives: Compounds such as 2-aminothiazole and thiazole-4-carboxamide share structural similarities and may exhibit comparable chemical reactivity.
Piperidine derivatives: Compounds like piperidine-4-carboxamide and N-methylpiperidine have similar piperidine moieties and may have analogous biological activities.
The uniqueness of this compound lies in its specific combination of the thiazole and piperidine moieties, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H15N3O2S2 |
|---|---|
Molekulargewicht |
261.4 g/mol |
IUPAC-Name |
4-methyl-5-piperidin-1-ylsulfonyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H15N3O2S2/c1-7-8(15-9(10)11-7)16(13,14)12-5-3-2-4-6-12/h2-6H2,1H3,(H2,10,11) |
InChI-Schlüssel |
LHCFBCDZNWFYQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)N)S(=O)(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11808387.png)
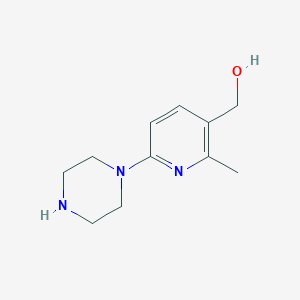
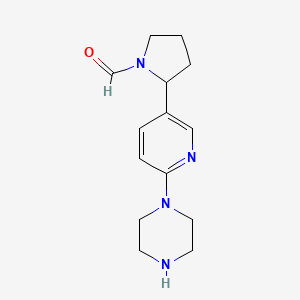
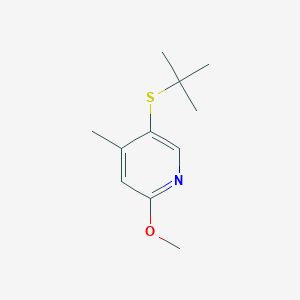
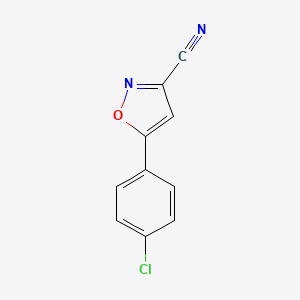



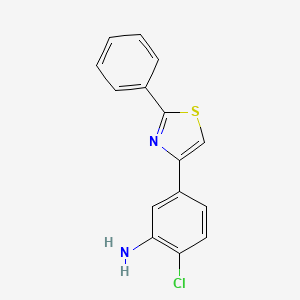
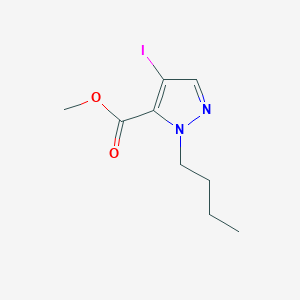

![4-(4-Fluorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11808442.png)


